2-fluoro-2-(1H-pyrrol-2-yl)acetic acid
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Overview
Description
2-fluoro-2-(1H-pyrrol-2-yl)acetic acid is an organic compound that features a pyrrole ring substituted with a fluoro group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-2-(1H-pyrrol-2-yl)acetic acid typically involves the introduction of a fluoro group into a pyrrole ring followed by the addition of an acetic acid moiety. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluoro group. The reaction conditions often require a solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-2-(1H-pyrrol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
2-fluoro-2-(1H-pyrrol-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-2-(1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. This can lead to the inhibition or activation of the target, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-2-yl)acetic acid: Lacks the fluoro group, which may result in different reactivity and biological activity.
2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains a maleimide group, making it useful for bioconjugation reactions.
Uniqueness
The presence of the fluoro group in 2-fluoro-2-(1H-pyrrol-2-yl)acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in biological applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C6H6FNO2 |
---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
2-fluoro-2-(1H-pyrrol-2-yl)acetic acid |
InChI |
InChI=1S/C6H6FNO2/c7-5(6(9)10)4-2-1-3-8-4/h1-3,5,8H,(H,9,10) |
InChI Key |
CWTUQWXLVNUXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(C(=O)O)F |
Origin of Product |
United States |
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